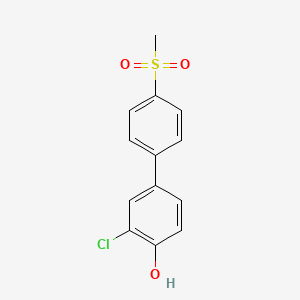

2-Chloro-4-(4-methylsulfonylphenyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(4-methylsulfonylphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3S/c1-18(16,17)11-5-2-9(3-6-11)10-4-7-13(15)12(14)8-10/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMZWXVTUIQXHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10686137 | |

| Record name | 3-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10686137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261991-24-5 | |

| Record name | 3-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10686137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 2-Chloro-4-(4-methylsulfonylphenyl)phenol (CAS number 20945-65-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-(4-methylsulfonylphenyl)phenol, CAS number 20945-65-7. Due to the limited availability of public data on this specific compound, this document combines the known properties with inferred, plausible methodologies for its synthesis and analysis based on established chemical principles and literature on analogous compounds. The guide is intended to serve as a foundational resource for researchers interested in the potential applications of this molecule in drug discovery and materials science. All experimental protocols provided herein are hypothetical and should be adapted and optimized under appropriate laboratory conditions.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These have been aggregated from supplier specifications and computational predictions.

| Property | Value | Source |

| CAS Number | 20945-65-7 | --INVALID-LINK--[1] |

| Molecular Formula | C₇H₇ClO₃S | --INVALID-LINK--[1] |

| Molecular Weight | 206.65 g/mol | --INVALID-LINK--[1] |

| Physical Appearance | Solid (predicted) | Inferred |

| Boiling Point | 390.371°C at 760 mmHg (predicted) | --INVALID-LINK--[2] |

| Density | 1.459 g/cm³ (predicted) | --INVALID-LINK--[2] |

| InChI Key | Not available in searched literature. | - |

| SMILES | O=S(C)(c1ccc(c(Cl)c1)O)=O (Isomeric) | Inferred |

Hypothetical Synthesis

While no specific synthesis for this compound has been detailed in the reviewed literature, a plausible multi-step synthetic route can be proposed starting from commercially available 4-chlorophenol. This proposed pathway involves:

-

Thioetherification: Introduction of a methylthio group at the para-position to the hydroxyl group of 2-chlorophenol.

-

Oxidation: Conversion of the resulting thioether to the corresponding sulfone.

This approach is based on standard, well-established organic transformations.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Hypothetical Experimental Protocols

Step 1: Synthesis of 2-Chloro-4-(methylthio)phenol

This step aims to introduce a methylthio group onto the 2-chlorophenol backbone. A Friedel-Crafts type reaction or a reaction involving dimethyl sulfoxide (DMSO) as a methylthiolating agent could be employed.

-

Reagents and Materials:

-

2-Chlorophenol

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (gas) or a suitable Lewis acid (e.g., AlCl₃)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and hotplate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, dissolve 2-chlorophenol (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0°C using an ice bath.

-

If using HCl gas, bubble dry HCl gas through the solution for a predetermined period while adding DMSO (1.1 equivalents) dropwise.

-

Alternatively, if using a Lewis acid, add AlCl₃ (1.2 equivalents) portion-wise to the cooled solution, followed by the dropwise addition of methanesulfenyl chloride (CH₃SCl) (1.1 equivalents).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain 2-Chloro-4-(methylthio)phenol.

-

Step 2: Oxidation to 2-Chloro-4-(methylsulfonyl)phenol

The thioether is oxidized to the target sulfone. Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).

-

Reagents and Materials:

-

2-Chloro-4-(methylthio)phenol (from Step 1)

-

Hydrogen peroxide (30% solution)

-

Glacial acetic acid or m-CPBA

-

Dichloromethane (if using m-CPBA)

-

Sodium sulfite solution (10%)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

-

Procedure (using Hydrogen Peroxide):

-

Dissolve 2-Chloro-4-(methylthio)phenol (1 equivalent) in glacial acetic acid in a round-bottom flask.

-

Slowly add hydrogen peroxide (2.5-3 equivalents) to the solution. An exotherm may be observed.

-

Heat the mixture at a controlled temperature (e.g., 50-70°C) and stir for several hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

-

Collect the resulting precipitate by vacuum filtration. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

-

Wash the collected solid or the organic extract with sodium sulfite solution to quench any remaining peroxide, followed by saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

Proposed Analytical Workflow

References

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-4-(4-methylsulfonylphenyl)phenol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 2-Chloro-4-(4-methylsulfonylphenyl)phenol is not readily found in existing chemical literature. Therefore, this guide provides predictive information based on the known properties and reaction mechanisms of structurally similar compounds. The experimental protocols are generalized procedures for the synthesis and characterization of such a molecule.

Molecular Structure and Properties

This compound is a biaryl phenol derivative. Its structure consists of a phenol ring substituted with a chlorine atom at the 2-position and a 4-methylsulfonylphenyl group at the 4-position. The presence of the electron-withdrawing sulfonyl group and the halogen, combined with the phenolic hydroxyl group, suggests potential for various biological activities and makes it an interesting candidate for drug discovery and material science.

Predicted Physicochemical Properties

The following table summarizes the predicted and known properties of this compound and its closely related analogues.

| Property | 2-Chloro-4-(methylsulfonyl)phenol | 2-Chloro-4-phenylphenol | Predicted: this compound |

| CAS Number | 20945-65-7[1] | 92-04-6[2] | Not Available |

| Molecular Formula | C7H7ClO3S[1] | C12H9ClO[2] | C13H11ClO3S |

| Molecular Weight | 206.65 g/mol [1] | 204.65 g/mol [2] | ~282.75 g/mol |

| Appearance | - | - | Predicted: White to off-white solid |

| Melting Point | - | - | Predicted: >150 °C |

| Boiling Point | - | - | Predicted: >400 °C |

| Solubility | - | - | Predicted: Soluble in polar organic solvents (DMSO, DMF, Methanol), sparingly soluble in water. |

Proposed Synthesis

A plausible synthetic route for this compound is via a Suzuki-Miyaura cross-coupling reaction. This widely used method forms a carbon-carbon bond between an aryl halide and an organoboron compound, catalyzed by a palladium complex.[3][4]

The proposed reaction would involve the coupling of 2-chloro-4-iodophenol (or another suitable halide) with 4-(methylsulfonyl)phenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

2-chloro-4-iodophenol

-

4-(methylsulfonyl)phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3) or other suitable phosphine ligand

-

Potassium carbonate (K2CO3) or another suitable base

-

1,4-Dioxane and water (solvent system)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a reaction flask, add 2-chloro-4-iodophenol (1 equivalent), 4-(methylsulfonyl)phenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

-

Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterize the purified product using spectroscopic methods.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the phenolic hydroxyl proton, and the methyl protons of the sulfonyl group. The hydroxyl proton signal may be broad and its chemical shift can be confirmed by D2O exchange.

-

¹³C NMR: The carbon NMR spectrum will display signals for all unique carbon atoms in the molecule, including the carbon bearing the hydroxyl group, the carbon-chlorine bond, the carbons of the two aromatic rings, and the methyl carbon of the sulfonyl group.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands:

-

A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group.

-

Strong absorptions around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ for the asymmetric and symmetric S=O stretching of the sulfonyl group, respectively.

-

C-Cl stretching vibrations in the fingerprint region.

-

Aromatic C=C stretching vibrations around 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C13H11ClO3S. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom.

Visualizations

Proposed Synthetic Pathway

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Workflow

Caption: General experimental workflow for synthesis and characterization.

References

The Biological Versatility of 2-Chloro-4-(4-methylsulfonylphenyl)phenol Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biological activities of 2-Chloro-4-(4-methylsulfonylphenyl)phenol derivatives, a class of compounds that has garnered interest for its potential therapeutic applications. The core structure, characterized by a chlorinated phenol ring linked to a methylsulfonylphenyl group, serves as a scaffold for the development of agents with anti-inflammatory and antimicrobial properties. This document provides a comprehensive summary of the available quantitative data, detailed experimental methodologies for key assays, and visual representations of the underlying signaling pathways and experimental workflows.

Anti-inflammatory and Cyclooxygenase (COX) Inhibitory Activity

It is important to note that the core heterocyclic ring system (indole vs. phenol) can significantly influence the overall biological activity, and therefore, the following data should be interpreted as indicative of the potential of the broader class of compounds sharing the 4-methylsulfonylphenyl moiety.

Quantitative Data: In Vitro COX Inhibition and In Vivo Anti-inflammatory Activity of 2-(4-(methylsulfonyl)phenyl)indole Derivatives

| Compound ID | R-Group (at Indole N-1) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | In Vivo Anti-inflammatory Activity (% Inhibition of Edema at 6h) |

| 4a | -CH3 | >100 | 0.18 | >555 | 76.2 |

| 4b | -CH2Ph | >100 | 0.11 | >909 | 93.7 |

| 4c | -CH2-(4-Cl-Ph) | >100 | 0.20 | >500 | 59.4 |

| 4d | -CH2-(4-F-Ph) | >100 | 0.17 | >588 | 85.1 |

| 4e | -CH2-(4-OCH3-Ph) | >100 | 0.28 | >357 | 78.5 |

| 4f | -CH2-(4-NO2-Ph) | >100 | 0.15 | >667 | 90.7 |

| Indomethacin | N/A | 0.85 | 1.25 | 0.68 | 96 |

| Celecoxib | N/A | 15.2 | 0.05 | 304 | 94.7 |

Data sourced from studies on 2-(4-(methylsulfonyl)phenyl)indole derivatives as surrogates for the target phenolic compounds.[2]

Antimicrobial Activity

Derivatives of 2-chloro-4-(methylsulfonyl)phenyl have been investigated for their antimicrobial properties, particularly in the form of acylthiourea and 1,3-thiazolidin-4-one analogs. These compounds have been synthesized and screened against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, demonstrating a broad spectrum of activity.

Quantitative Data: Minimum Inhibitory Concentration (MIC) of 2-Chloro-4-(methylsulfonyl)phenyl Acylthiourea and 1,3-Thiazolidin-4-one Derivatives

| Compound ID | Structure | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) |

| 3a | Acylthiourea (R=Phenyl) | 100 | 100 | 250 | 250 | >500 | >500 |

| 3b | Acylthiourea (R=4-Methylphenyl) | 100 | 100 | 200 | 250 | >500 | >500 |

| 3c | Acylthiourea (R=4-Methoxyphenyl) | 100 | 125 | 250 | 250 | >500 | >500 |

| 3d | Acylthiourea (R=4-Chlorophenyl) | 50 | 100 | 125 | 200 | 250 | 500 |

| 4a | 1,3-Thiazolidin-4-one (R=Phenyl) | 125 | 125 | 250 | 500 | >500 | >500 |

| 4b | 1,3-Thiazolidin-4-one (R=4-Methylphenyl) | 100 | 125 | 200 | 250 | 500 | 500 |

| 4c | 1,3-Thiazolidin-4-one (R=4-Methoxyphenyl) | 125 | 125 | 250 | 500 | >500 | >500 |

| 4d | 1,3-Thiazolidin-4-one (R=4-Chlorophenyl) | 100 | 100 | 125 | 200 | 250 | 500 |

| Ampicillin | N/A | 100 | 125 | 100 | 125 | - | - |

| Chloramphenicol | N/A | 50 | 50 | 50 | 50 | - | - |

| Nystatin | N/A | - | - | - | - | 100 | 100 |

Data is derived from the publication "Synthesis and biological evaluation of some novel 2-chloro-4-(methylsulfonyl)phenyl containing acylthiourea and 1,3-thiazolidin-4-one as promising antimicrobial agents".

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

The in vitro COX-1 and COX-2 inhibitory activity of the compounds is typically determined using a whole blood assay.

Principle: This assay measures the production of prostaglandins (PGE2 for COX-2 and Thromboxane B2 for COX-1) in human whole blood. COX-1 is constitutively expressed in platelets, while COX-2 is induced in monocytes by lipopolysaccharide (LPS).

Procedure:

-

COX-2 Assay: Heparinized human whole blood is incubated with the test compound at various concentrations for 1 hour at 37°C. LPS (10 µg/mL) is then added to induce COX-2 expression and incubated for a further 24 hours. The plasma is separated by centrifugation, and the PGE2 concentration is measured by ELISA.

-

COX-1 Assay: Heparinized human whole blood is incubated with the test compound at various concentrations for 1 hour at 37°C. The blood is then allowed to clot for 1 hour at 37°C to induce thromboxane production. The serum is separated by centrifugation, and the Thromboxane B2 concentration is measured by ELISA.

-

Data Analysis: The IC50 values (the concentration of the compound that causes 50% inhibition of PGE2 or Thromboxane B2 production) are calculated from the concentration-response curves.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.

Procedure:

-

Animals: Male Wistar rats (150-200g) are used.

-

Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose, typically 1 hour before the induction of inflammation. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).

-

Induction of Edema: 0.1 mL of a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Procedure:

-

Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

COX-2 Inhibition Signaling Pathway

The anti-inflammatory effects of the 4-methylsulfonylphenyl containing compounds are primarily attributed to their selective inhibition of the COX-2 enzyme. The following diagram illustrates the general signaling pathway leading to inflammation and the point of intervention for COX-2 inhibitors.

Caption: COX-2 Inhibition Signaling Pathway

Proposed Antimicrobial Mechanism of Thiazolidinone Derivatives

The antimicrobial activity of the 1,3-thiazolidin-4-one derivatives is believed to involve the inhibition of essential bacterial enzymes. A plausible mechanism is the inhibition of MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

Caption: Proposed Antimicrobial Mechanism of Thiazolidinones

Experimental Workflow for Synthesis and Evaluation

The general workflow for the synthesis and biological evaluation of these derivatives follows a logical progression from chemical synthesis to biological screening.

Caption: Experimental Workflow

References

Potential Therapeutic Targets of 2-Chloro-4-(4-methylsulfonylphenyl)phenol: A Technical Guide Based on Structurally Related Compounds

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific biological activity data, therapeutic targets, or experimental protocols for the compound 2-Chloro-4-(4-methylsulfonylphenyl)phenol (CAS No. 20945-65-7). The following technical guide is therefore based on an in-depth analysis of structurally related compounds that share the core 4-(methylsulfonyl)phenyl moiety. This information is intended for research and drug development professionals to highlight the potential therapeutic avenues of this chemical scaffold.

Executive Summary

The 4-(methylsulfonyl)phenyl structural motif is a well-established pharmacophore in medicinal chemistry, prominently featured in a class of selective cyclooxygenase-2 (COX-2) inhibitors. Analysis of numerous structurally related compounds strongly suggests that this compound is a promising candidate for development as an anti-inflammatory agent. The primary molecular target for this class of compounds is the COX-2 enzyme, a key mediator of inflammatory and pain pathways. Additionally, various sulfonyl-containing aromatic compounds have demonstrated potential as antimicrobial agents. This guide summarizes the evidence for these potential therapeutic targets, provides archetypal experimental protocols for their evaluation, and visualizes the relevant biological pathways and experimental workflows.

Potential Therapeutic Target: Cyclooxygenase-2 (COX-2)

The most compelling potential therapeutic target for compounds containing the 4-(methylsulfonyl)phenyl group is the cyclooxygenase-2 (COX-2) enzyme. This assertion is based on the chemical architecture of celecoxib and other potent and selective COX-2 inhibitors, which feature this key functional group.[1] The methylsulfonyl group is known to insert into a secondary pocket of the COX-2 active site, contributing to the compound's high affinity and selectivity over the constitutively expressed COX-1 isoform.[1][2]

Mechanism of Action

Selective COX-2 inhibitors block the conversion of arachidonic acid to prostaglandins (specifically PGE2), which are key mediators of inflammation, pain, and fever.[3] By selectively inhibiting COX-2, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1]

Therapeutic Indications

Based on the established roles of COX-2, potential therapeutic applications include:

-

Inflammatory disorders (e.g., rheumatoid arthritis, osteoarthritis)

-

Pain management (analgesia)

-

Fever reduction (antipyresis)

-

Potential applications in oncology, as COX-2 is overexpressed in some tumors.[3]

Other Potential Therapeutic Avenues: Antimicrobial Activity

Several studies have reported antimicrobial activities for various sulfonyl derivatives.[4][5][6][7] While not as extensively documented as COX-2 inhibition for the specific 4-(methylsulfonyl)phenyl moiety, the broader class of sulfonyl-containing phenoxides and related sulfonamides has shown activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[4][6]

Quantitative Data on Structurally Related Compounds

The following table summarizes the biological activity of various compounds containing the 4-(methylsulfonyl)phenyl moiety. Note: This data is for structurally related compounds and NOT for this compound.

| Compound Class | Target | Assay Type | Potency (IC₅₀) | Selectivity Index (COX-1/COX-2) | Reference |

| 2-Phenyl-4H-chromen-4-one derivatives | COX-2 | In vitro enzyme assay | 0.07 µM | 287.1 | [2] |

| 1,3-Benzthiazinan-4-one derivatives | COX-2 | In vitro enzyme assay | High | High | [1] |

| (Methylsulfonyl)phenyl-2(5H)-furanones | COX-2 | In vitro enzyme assay | Potent | High | [8] |

| 4,5-Diaryloxazole derivatives | COX-2 | In vitro enzyme assay | Potent | ~800 | [9] |

| Sulfonyl Phenoxides | Fungi | MIC Assay | Moderate | N/A | [4] |

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid | S. aureus | MIC Assay | 32 µg/mL | N/A | [6] |

Detailed Experimental Protocols

The following are representative protocols for evaluating the potential therapeutic activities of a novel compound like this compound.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol is designed to determine the potency and selectivity of a test compound for inhibiting the COX enzymes.

-

Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.

-

Assay Procedure:

-

The test compound is pre-incubated with the COX-1 or COX-2 enzyme in a buffer solution for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

The enzymatic reaction is initiated by adding arachidonic acid.

-

The reaction is allowed to proceed for a defined period (e.g., 2 minutes).

-

The reaction is terminated by adding a quenching solution (e.g., a strong acid).

-

-

Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The percentage of inhibition is calculated for various concentrations of the test compound. The IC₅₀ value (the concentration of the compound that causes 50% inhibition) is determined by fitting the data to a dose-response curve. The selectivity index is calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

-

Microorganism Preparation: Bacterial or fungal strains are cultured in an appropriate growth medium to a specific density.

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. Positive and negative controls (e.g., standard antibiotics and no compound, respectively) are included.[4]

Visualizations: Pathways and Workflows

COX-2 Signaling Pathway

Caption: Potential inhibitory action on the COX-2 inflammatory pathway.

Experimental Workflow for Compound Evaluation

Caption: A typical workflow for evaluating a novel therapeutic compound.

Conclusion

While there is no publicly available data on the biological activity of this compound, the consistent and extensive evidence for structurally related compounds strongly suggests that its primary therapeutic target is likely to be the COX-2 enzyme. Therefore, this compound holds potential as a selective anti-inflammatory agent. Secondary potential may exist for antimicrobial applications. The experimental protocols and pathways detailed in this guide provide a robust framework for the future investigation of this and similar novel chemical entities. Further research is required to empirically determine its biological profile.

References

- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 4. ajol.info [ajol.info]

- 5. farmaciajournal.com [farmaciajournal.com]

- 6. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. | BioWorld [bioworld.com]

- 9. profiles.wustl.edu [profiles.wustl.edu]

2-Chloro-4-(4-methylsulfonylphenyl)phenol literature review and background

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the available scientific literature on 2-Chloro-4-(4-methylsulfonylphenyl)phenol (CAS No. 20945-65-7). Due to the limited direct research on this specific compound, this document also explores closely related chemical structures, potential synthetic pathways, and its likely application as an intermediate in the development of agrochemicals, particularly triketone herbicides. The guide includes a summary of its chemical and physical properties, a postulated synthesis protocol, and an examination of the mechanism of action of related herbicidal compounds. All quantitative data is presented in structured tables, and relevant chemical and biological pathways are visualized using diagrams.

Introduction

This compound is a halogenated aromatic sulfone. While not extensively characterized in peer-reviewed literature, its chemical structure suggests its potential as a key intermediate in the synthesis of biologically active molecules. The presence of a chloro group, a phenol, and a methylsulfonylphenyl moiety provides multiple reaction sites for further chemical modification. Its structural similarity to precursors of commercial triketone herbicides suggests its primary utility lies within the agrochemical industry. This guide aims to consolidate the known information and provide a framework for future research and development.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 20945-65-7 | [1] |

| Molecular Formula | C₇H₇ClO₃S | [1] |

| Molecular Weight | 206.65 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Boiling Point | High boiling point (specific value not reported) | [2] |

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols for this compound are scarce. However, a synthesis route has been reported by chemical suppliers.

Postulated Synthesis of this compound

One reported method for the synthesis of this compound involves the use of hydrogen chloride and potassium perchlorate in an ethanol solvent at a temperature range of 0 - 20 °C.[1] The precise starting materials and reaction mechanism are not detailed in the available literature. A hypothetical reaction scheme is presented below.

Caption: Postulated synthesis of this compound.

Synthesis of a Structurally Related Compound: 2-chloro-4-(methylsulfonyl)benzoic acid

The synthesis of the corresponding benzoic acid, a key intermediate for several herbicides, has been described. This process starts from 2-chloro-4-(chlorosulfonyl)benzoyl chloride.

Experimental Protocol: A mixture of sodium sulfite (4.6 g, 37 mmol) and sodium bicarbonate (12.3 g, 146 mmol) in 40 mL of water is heated to 75°C. To this slurry, 2-chloro-4-(chlorosulfonyl)benzoyl chloride (10 g, 33 mmol) is added slowly. The mixture is stirred at 75°C for 2 hours. Subsequently, the sodium salt of chloroacetic acid (6.4 g, 55 mmol) is added, and the reaction is refluxed for 21 hours. After cooling, the reaction mixture is acidified with dilute HCl and extracted with ethyl acetate. The organic layer is then dried with magnesium sulfate and evaporated to yield 2-chloro-4-(methylsulfonyl)benzoic acid as a white solid.[2]

Caption: Synthesis pathway for 2-chloro-4-(methylsulfonyl)benzoic acid.

Biological Activity and Mechanism of Action

Direct biological activity data for this compound is not available in the public domain. However, its structural features strongly suggest its role as a precursor to triketone herbicides.

Triketone Herbicides

Triketone herbicides, such as Tembotrione and Topramezone, are a class of agrochemicals used to control broadleaf and grass weeds in crops like corn. The chemical structure of these herbicides often includes a substituted phenyl ring that is structurally related to this compound.

| Herbicide | Chemical Structure | Target Weeds |

| Tembotrione | 2-[2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl]-1,3-cyclohexanedione | Broadleaf and grass weeds |

| Topramezone | --INVALID-LINK--methanone | Broadleaf and grass weeds |

Mechanism of Action: HPPD Inhibition

Triketone herbicides act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] HPPD is a key enzyme in the biochemical pathway responsible for the synthesis of plastoquinones and tocopherols in plants. These molecules are essential for carotenoid biosynthesis.

The inhibition of HPPD leads to a depletion of carotenoids. Carotenoids are vital for protecting chlorophyll from photo-oxidation. Without carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic bleaching or whitening of the plant tissues, followed by necrosis and death.

References

In-Depth Technical Guide: Safety and Handling of 2-Chloro-4-(4-methylsulfonylphenyl)phenol

Hazard Identification and Classification

Based on analogous compounds, 2-Chloro-4-(4-methylsulfonylphenyl)phenol is anticipated to be hazardous. The primary hazards are expected to be skin and eye irritation, and potential toxicity if ingested, inhaled, or absorbed through the skin. Chlorophenols, as a class, are known to be toxic and can cause a range of adverse health effects.[1]

GHS Hazard Classification (Predicted)

The following table summarizes the likely GHS classifications based on data from similar compounds like 2-chloro-4-phenylphenol and 4-(methylsulfonyl)phenol.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1/2 | H318/H319: Causes serious eye damage/irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |

First-Aid Measures

Immediate action is crucial in case of exposure. The following are general first-aid measures.

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention if irritation persists. |

| Eye Contact | Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Handling and Storage

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes.

-

Wear appropriate personal protective equipment (PPE).

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke in the handling area.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[2]

-

The container should be stored in a secure area accessible only to authorized personnel.

Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles and/or a face shield.[2] |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[2] |

| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator with a particulate filter. |

Toxicological Information (Predicted)

Specific toxicological data for this compound is not available. The information below is based on the toxicological profiles of related chlorophenols and phenolic compounds.

-

Acute Toxicity: Expected to be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Expected to cause skin irritation.[2]

-

Serious Eye Damage/Irritation: Expected to cause serious eye irritation or damage.[2]

-

Respiratory or Skin Sensitization: No specific data is available, but some phenolic compounds can be sensitizers.

-

Germ Cell Mutagenicity: Some related compounds are suspected of causing genetic defects.

-

Carcinogenicity: The carcinogenic potential is unknown. However, some chlorophenols are classified as possibly carcinogenic to humans (Group 2B) by IARC.[1]

-

Reproductive Toxicity: No specific data is available.

-

Specific Target Organ Toxicity (Single and Repeated Exposure): May cause respiratory irritation. Prolonged or repeated exposure may cause damage to organs.

Experimental Protocols

Detailed experimental protocols involving this compound are not publicly available. Below is a general protocol for the safe handling of a solid chemical compound in a research laboratory.

General Protocol for Handling a Solid Research Chemical

Visualizations

Hierarchy of Controls for Chemical Safety

This diagram illustrates the preferred order of control measures to reduce exposure to chemical hazards.

Spill Response Workflow

This diagram outlines the general steps to take in the event of a chemical spill.

References

In-depth Technical Guide: The Mechanism of Action of 2-Chloro-4-(4-methylsulfonylphenyl)phenol

An Examination of a Novel Phenolic Sulfone Derivative

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action for the novel compound, 2-Chloro-4-(4-methylsulfonylphenyl)phenol. Due to the limited publicly available data on this specific molecule, this document synthesizes information from structurally related compounds, namely diaryl sulfones and substituted phenols, to hypothesize potential biological activities and mechanisms. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, outlining potential avenues for investigation and detailing relevant experimental protocols.

Introduction

This compound is a small molecule characterized by a chlorinated phenol ring linked to a methylsulfonylphenyl group. This structure incorporates functionalities from two classes of compounds with known biological activities: phenolic compounds and diaryl sulfones. Phenolic compounds are a broad class of molecules known for their antioxidant, antiseptic, and anti-inflammatory properties[1][2][3][4][5][6]. The phenol moiety can act as a hydrogen donor, neutralizing free radicals, and can interact with various biological targets through hydrogen bonding and hydrophobic interactions.

The diaryl sulfone group is a key structural motif in a number of pharmacologically active compounds. Derivatives of diaryl sulfones have been investigated for a range of therapeutic applications, including as antimicrobial and anti-inflammatory agents[7][8][9][10]. Notably, certain 2-(4-methylsulfonylphenyl) indole derivatives have demonstrated selective inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade[8].

Given the hybrid nature of this compound, it is plausible that its mechanism of action may involve pathways associated with both phenolic and diaryl sulfone compounds. This guide will explore these potential mechanisms in detail.

Potential Mechanisms of Action

Based on the structural components of this compound, two primary mechanisms of action are proposed for investigation: anti-inflammatory activity via COX-2 inhibition and antimicrobial activity.

Anti-inflammatory Activity: COX-2 Inhibition

The presence of the 4-methylsulfonylphenyl group is a key feature shared with a class of selective COX-2 inhibitors.

Signaling Pathway:

Caption: Proposed inhibitory action of this compound on the COX-2 pathway.

Antimicrobial Activity

Phenolic compounds are known to exert antimicrobial effects through various mechanisms, including disruption of the cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis[1][5][6]. The chlorinated phenol moiety of the target compound could enhance this activity.

Logical Relationship:

Caption: Potential mechanisms of antimicrobial action for this compound.

Proposed Experimental Protocols

To elucidate the actual mechanism of action of this compound, a series of in vitro and in cellulo experiments are recommended.

COX-2 Inhibition Assay

Objective: To determine the inhibitory activity of the compound against COX-2.

Methodology:

-

Enzyme Source: Recombinant human COX-2 enzyme.

-

Substrate: Arachidonic acid.

-

Assay Principle: A colorimetric or fluorometric assay to measure the production of prostaglandin E2 (PGE2).

-

Procedure: a. Pre-incubate varying concentrations of this compound with the COX-2 enzyme. b. Initiate the reaction by adding arachidonic acid. c. Stop the reaction after a defined period. d. Quantify PGE2 levels using a commercial ELISA kit.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the COX-2 activity.

Experimental Workflow:

Caption: Workflow for the in vitro COX-2 inhibition assay.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria.

Methodology:

-

Bacterial Strains: Include a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Method: Broth microdilution method according to CLSI guidelines.

-

Procedure: a. Prepare serial dilutions of this compound in a 96-well microtiter plate. b. Inoculate each well with a standardized bacterial suspension. c. Incubate the plates under appropriate conditions. d. Determine the MIC as the lowest concentration of the compound that visibly inhibits bacterial growth.

Quantitative Data Summary

As there is no published experimental data for this compound, the following tables are presented as templates for organizing future experimental findings.

Table 1: In Vitro COX-2 Inhibitory Activity

| Compound | IC50 (µM) |

| This compound | To be determined |

| Celecoxib (Control) | Reference value |

Table 2: Antimicrobial Activity (MIC in µg/mL)

| Bacterial Strain | This compound | Ciprofloxacin (Control) |

| S. aureus | To be determined | Reference value |

| E. coli | To be determined | Reference value |

Conclusion and Future Directions

This compound is a novel compound with the potential for interesting biological activities, primarily in the areas of anti-inflammatory and antimicrobial research. The structural similarities to known COX-2 inhibitors and phenolic antiseptics provide a strong rationale for the proposed mechanisms of action. The experimental protocols outlined in this guide offer a clear path for the initial characterization of this compound. Future research should focus on confirming these initial hypotheses through rigorous in vitro and in vivo studies. Elucidating the precise molecular targets and signaling pathways will be crucial for any further development of this compound for therapeutic purposes.

References

- 1. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Phenols and Related Compounds as Antiseptics and Disinfectants for Use With Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Macrocyclic sulfone derivatives: Synthesis, characterization, in vitro biological evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide on the Solubility and Stability of 2-Chloro-4-(4-methylsulfonylphenyl)phenol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-4-(4-methylsulfonylphenyl)phenol is a molecule of interest in pharmaceutical and chemical research. Understanding its solubility and stability is paramount for its potential development as a drug candidate or its use in other applications. This technical guide outlines the predicted solubility and stability profile of this compound based on the known behavior of chlorophenols and sulfones. Furthermore, it provides detailed experimental protocols for the empirical determination of these critical parameters, adhering to industry standards.

Predicted Physicochemical Properties

The structure of this compound incorporates a phenolic hydroxyl group, a chlorine substituent on the phenolic ring, and a methylsulfonylphenyl group. These features will govern its solubility and stability.

Predicted Solubility

The solubility of a compound is a function of its polarity and its ability to form favorable interactions with a solvent.

-

Aqueous Solubility: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, which would typically confer some degree of water solubility. However, the presence of two aromatic rings and a chlorine atom significantly increases the molecule's hydrophobicity, likely leading to low aqueous solubility . The methylsulfonyl group is polar, which may slightly enhance water solubility compared to a non-substituted phenyl ring. The pH of the aqueous medium will have a significant impact; in alkaline solutions, the phenolic proton will be abstracted to form a more soluble phenolate salt.

-

Organic Solvent Solubility: Chlorophenols are generally readily soluble in organic solvents.[1] It is anticipated that this compound will exhibit good solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol, ethanol). Its solubility in non-polar solvents (e.g., hexane, toluene) is expected to be lower due to the presence of the polar hydroxyl and methylsulfonyl groups.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low in Water, Good in Alcohols | Phenolic -OH allows for hydrogen bonding, but the large hydrophobic structure limits aqueous solubility. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Good | Dipole-dipole interactions with the polar functional groups are favorable. |

| Non-Polar Aprotic | Hexane, Toluene | Low to Moderate | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |

Predicted Stability

The stability of this compound will be influenced by environmental factors such as pH, light, and temperature.

-

pH Stability: Phenols are susceptible to oxidation, particularly at higher pH values. The electron-withdrawing nature of the chlorine and methylsulfonyl groups may offer some stabilization against oxidation. However, in strongly alkaline conditions, degradation may be accelerated. Chlorophenols can be stable in water for extended periods under controlled conditions, such as low temperatures and the addition of stabilizers.[2]

-

Thermal Stability: The molecule is expected to be relatively stable at ambient temperatures. The sulfonyl group is known for its thermal stability.[3] At elevated temperatures, decomposition is possible, and the specific degradation pathways would need to be determined experimentally.

-

Photostability: Aromatic compounds, especially phenols, can be susceptible to photodegradation. The presence of the chloro and sulfonyl groups may influence the rate and products of photodegradation.

Experimental Protocols

To definitively determine the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[4]

Methodology:

-

Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vials are agitated in a temperature-controlled shaker bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported as the mean concentration from multiple replicates.

Caption: Workflow for the shake-flask solubility determination method.

Stability Assessment: Forced Degradation Studies

Forced degradation (stress testing) studies are conducted to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[5] These studies are guided by the International Council for Harmonisation (ICH) guidelines.[6][7]

Methodology:

The compound is subjected to a variety of stress conditions that are more severe than accelerated stability testing conditions.[5]

-

Acidic and Basic Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated.

-

Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide, in solution.

-

Thermal Degradation: The solid compound is heated to a high temperature (e.g., in 10°C increments above the accelerated testing temperature).[8]

-

Photodegradation: The compound (in solid and solution form) is exposed to light of a specified intensity and duration, as per ICH Q1B guidelines.[6]

Samples are taken at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Caption: Workflow for a forced degradation stability study.

Data Presentation

The quantitative data from the experimental studies should be summarized in clear, structured tables for easy comparison.

Table 2: Example Data Table for Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (molarity) |

| Water (pH 7.4) | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide | 25 | Experimental Value | Calculated Value |

| ... | ... | ... | ... |

Table 3: Example Data Table for Stability of this compound

| Stress Condition | Duration | % Assay of Parent Compound | Major Degradants Detected |

| 0.1 N HCl at 60°C | 24h | Experimental Value | Identity/RT |

| 0.1 N NaOH at 60°C | 24h | Experimental Value | Identity/RT |

| 3% H₂O₂ at RT | 24h | Experimental Value | Identity/RT |

| Solid at 80°C | 7 days | Experimental Value | Identity/RT |

| Photostability (ICH Q1B) | Standard | Experimental Value | Identity/RT |

Conclusion

While direct experimental data for this compound is lacking, an analysis of its structural components suggests it is likely a compound with low aqueous solubility and moderate to good solubility in organic solvents. Its stability will likely be influenced by pH, with potential for oxidative degradation, especially under alkaline conditions. The provided experimental protocols for solubility and stability testing offer a robust framework for researchers and drug development professionals to empirically determine these critical properties, ensuring a comprehensive understanding of the molecule's behavior for its intended application.

References

- 1. A review of chlorinated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stability of chlorophenols and their acetylated derivatives in water: sample storage procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methylsulfonylmethane - Wikipedia [en.wikipedia.org]

- 4. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. database.ich.org [database.ich.org]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. snscourseware.org [snscourseware.org]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Chloro-4-(4-methylsulfonylphenyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of 2-Chloro-4-(4-methylsulfonylphenyl)phenol using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is designed to be a starting point for researchers requiring a reliable and robust analytical procedure for the quantification of this compound, which is a potential intermediate or impurity in the synthesis of active pharmaceutical ingredients such as Celecoxib. The protocol includes comprehensive instructions for sample and standard preparation, detailed chromatographic conditions, and system suitability criteria.

Introduction

This compound is a chemical intermediate that may be present as a process-related impurity in the synthesis of various pharmaceutical compounds, including the nonsteroidal anti-inflammatory drug, Celecoxib. Accurate and precise quantification of such impurities is a critical aspect of drug development and quality control to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of components in a mixture. This document outlines a specific RP-HPLC method suitable for the analysis of this compound.

Experimental Protocol

Chromatographic Conditions

A summary of the recommended HPLC instrument parameters is provided in the table below. These conditions are a robust starting point and may be optimized further based on specific laboratory instrumentation and requirements.

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Acetonitrile and Water (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 25°C |

| Detection Wavelength | 250 nm |

| Run Time | Approximately 15 minutes |

Reagents and Materials

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade or Milli-Q)

-

This compound reference standard

-

Methanol (HPLC Grade, for sample and standard preparation)

Preparation of Mobile Phase

-

Measure 500 mL of HPLC grade acetonitrile.

-

Measure 500 mL of HPLC grade water.

-

Combine the acetonitrile and water in a suitable container and mix thoroughly.

-

Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use.

Preparation of Standard Solution

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer the weighed standard into a 100 mL volumetric flask.

-

Dissolve the standard in approximately 70 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.

-

Bring the flask to volume with methanol and mix well. This is the standard stock solution.

-

Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for calibration.

Preparation of Sample Solution

-

Accurately weigh a quantity of the sample expected to contain this compound.

-

Transfer the sample to a volumetric flask of appropriate size.

-

Add a suitable volume of methanol to dissolve the sample, followed by sonication if necessary.

-

Dilute to the mark with methanol and mix thoroughly.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Presentation

The following tables provide examples of the quantitative data that should be generated during method validation.

System Suitability Test (SST) Results

System suitability should be performed before sample analysis to ensure the chromatographic system is performing adequately.

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor (T) | T ≤ 2.0 | 1.2 |

| Theoretical Plates (N) | N ≥ 2000 | 5500 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | RSD ≤ 2.0% | 0.8% |

Linearity

The linearity of the method should be established by analyzing a series of standard solutions at different concentrations.

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 0.5 | 15023 |

| 1.0 | 30150 |

| 5.0 | 150800 |

| 10.0 | 302100 |

| 20.0 | 605000 |

| Correlation Coefficient (r²) | ≥ 0.999 |

Precision

Precision is evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.

| Precision Type | Concentration (µg/mL) | %RSD of Peak Area |

| Repeatability (n=6) | 10.0 | 0.9% |

| Intermediate Precision (n=6, 3 days) | 10.0 | 1.5% |

Accuracy (Recovery)

Accuracy is determined by spiking a known amount of the standard into a sample matrix.

| Spiking Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | 8.0 | 7.9 | 98.8% |

| 100% | 10.0 | 10.1 | 101.0% |

| 120% | 12.0 | 11.9 | 99.2% |

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the HPLC analysis.

Caption: Workflow for HPLC analysis.

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust framework for the quantitative analysis of this compound. The protocol is straightforward and utilizes common HPLC instrumentation and reagents, making it readily adaptable in most analytical laboratories. The provided system suitability criteria and validation parameter examples will aid researchers in ensuring the quality and consistency of their analytical results. This method is suitable for routine quality control and for the analysis of process-related impurities in drug development.

Gas Chromatography Methods for the Analysis of Chlorinated Phenols: Application Notes and Protocols

Chlorinated phenols are a class of chemical compounds that are widely used as pesticides, herbicides, and wood preservatives. Due to their toxicity and persistence in the environment, their presence in various matrices such as water, soil, and biological samples is a significant concern. Gas chromatography (GC) coupled with various detectors is a powerful and widely adopted technique for the determination of chlorinated phenols. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals involved in the analysis of these compounds.

Application Note 1: Analysis of Chlorinated Phenols in Drinking Water by GC-MS following U.S. EPA Method 528

This method is suitable for the determination of a wide range of phenols in finished drinking water.

1. Principle

A 1 L water sample is passed through a solid-phase extraction (SPE) cartridge to extract the phenolic compounds. The analytes are then eluted with a small amount of methylene chloride. The concentrated extract is injected into a GC-MS for separation, identification, and quantification.

2. Experimental Protocol

2.1. Sample Preparation (Solid-Phase Extraction)

-

Cartridge Conditioning:

-

Rinse the SPE cartridge with 3 mL of dichloromethane, followed by 3 mL of methanol, and finally 3 mL of 0.05 N HCl.[1]

-

-

Sample Loading:

-

Load the 1 L water sample onto the conditioned cartridge at a flow rate of 20 mL/min.[1]

-

-

Cartridge Washing and Drying:

-

Wash the cartridge with 10 mL of water.

-

Dry the cartridge under a stream of nitrogen for 15 minutes.[1]

-

-

Elution:

-

Elute the retained analytes with two portions of 3 mL of dichloromethane.

-

-

Concentration:

-

Concentrate the eluate to 0.9 mL under a gentle stream of nitrogen in a lukewarm water bath and adjust the final volume to 1 mL.[1]

-

2.2. GC-MS Analysis

-

GC System: Thermo Scientific TRACE 1310 GC[1]

-

Column: Thermo Scientific TraceGOLD TG-5MS (30 m x 0.25 mm, 0.25 µm)[1] or equivalent 5% phenyl-methylpolysiloxane column.

-

Injector: Splitless injection at 275 °C.[2]

-

Oven Program: 60°C (hold for 5 min), ramp at 8°C/min to 300°C (hold for 10 min).[2]

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min.[2]

-

MS System: Thermo Scientific ISQ LT Mass Spectrometer[1]

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

3. Data Presentation

Table 1: Retention Times and Characteristic Ions for Selected Chlorinated Phenols

| Compound | Retention Time (min) | Primary Ion (m/z) | Secondary Ion(s) (m/z) |

| 2-Chlorophenol | 9.21 | 128 | 64, 93 |

| 2,4-Dichlorophenol | 12.35 | 162 | 98, 63 |

| 2,4,6-Trichlorophenol | 15.07 | 196 | 97, 62 |

| Pentachlorophenol | 20.04 | 266 | 230, 133 |

Data obtained from a similar application.[3]

Table 2: Method Performance Data from EPA Method 528

| Compound | Method Detection Limit (MDL) (µg/L) | Average Recovery (%) |

| 2-Chlorophenol | 0.04 | 95 |

| 2,4-Dichlorophenol | 0.03 | 98 |

| 2,4,6-Trichlorophenol | 0.02 | 102 |

| Pentachlorophenol | 0.58 | 85 |

Data sourced from U.S. EPA Method 528 documentation.[4]

4. Workflow Visualization

Figure 1: Workflow for the analysis of chlorinated phenols in water by SPE and GC-MS.

Application Note 2: Analysis of Chlorinated Phenols with Derivatization

For improved chromatographic performance, especially for more polar phenols, a derivatization step is often employed to increase their volatility and reduce peak tailing. Silylation and acetylation are common derivatization techniques.[5][6]

1. Principle

Phenolic hydroxyl groups are converted to less polar derivatives, such as trimethylsilyl (TMS) ethers or acetate esters. This is typically achieved by reacting the sample extract with a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation or acetic anhydride for acetylation.

2. Experimental Protocol

2.1. Derivatization (Silylation)

This protocol is adapted from a rapid silylation method.[5][7]

-

After the concentration step in the sample preparation, add 0.7 mL of acetone to the dried extract.

-

Add 100 µL of BSTFA.

-

The reaction is typically complete within 15 seconds at room temperature when performed in acetone.[5]

-

The derivatized sample is then ready for GC-MS analysis.

2.2. Derivatization (Acetylation)

This protocol involves in-situ acetylation in an aqueous matrix.[8]

-

To a 300 mL aqueous sample, add internal standards and surrogates.

-

Adjust the pH to 9-11.5 with potassium carbonate to form phenolate ions.

-

Add acetic anhydride to the buffered sample to form the acetate derivatives.

-

Extract the derivatized phenols with hexane.

-

The hexane extract is then analyzed by GC-MS.

3. GC-MS Analysis

The GC-MS conditions are generally similar to those used for underivatized phenols, although the temperature program may be adjusted to accommodate the more volatile derivatives.

4. Data Presentation

Table 3: Comparison of GC-MS performance with and without derivatization

| Parameter | Without Derivatization | With Silylation Derivatization |

| Peak Shape | Often shows tailing for polar phenols | Symmetrical, Gaussian peaks |

| Sensitivity | Lower due to peak tailing | Improved sensitivity |

| Reproducibility | Can be lower | Higher reproducibility |

| Thermal Stability | Lower for some compounds | Enhanced thermal stability |

Information synthesized from multiple sources.[5][9]

5. Workflow Visualization

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Determination of Chlorophenols in Water according to US EPA Method 528 - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 4. epa.gov [epa.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ncasi.org [ncasi.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for In-Vitro Evaluation of 2-Chloro-4-(4-methylsulfonylphenyl)phenol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive set of experimental protocols for the initial in-vitro characterization of the novel compound, 2-Chloro-4-(4-methylsulfonylphenyl)phenol. Due to its phenolic structure, this compound is hypothesized to possess anti-inflammatory and/or cytotoxic properties. The following protocols detail standard cell-based assays to evaluate its effects on cell viability, inflammatory responses, and key cellular signaling pathways.

Introduction

This compound is a phenolic compound with structural features suggesting potential biological activity. Phenolic compounds are a well-established class of molecules known for a wide range of effects, including antioxidant, anti-inflammatory, and anti-cancer activities. The presence of a chloro- group and a methylsulfonylphenyl moiety may further influence its biological profile.

This guide outlines a systematic approach to screen for and characterize the potential therapeutic effects of this compound in a cell culture setting. The protocols provided cover the essential primary assays, including cytotoxicity assessment, and secondary assays to probe for anti-inflammatory effects and investigate the underlying mechanism of action.

Materials and Reagents

-

Cell Lines:

-

RAW 264.7 (murine macrophage cell line, for inflammation assays)

-

HeLa (human cervical cancer cell line, for general cytotoxicity) or other relevant cancer cell line.

-

-

Cell Culture Reagents:

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100x)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

-

Test Compound and Controls:

-

This compound

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Lipopolysaccharide (LPS)

-

Dexamethasone or other known anti-inflammatory drug (positive control)

-

Doxorubicin or other known cytotoxic drug (positive control)

-

-

Assay-Specific Reagents:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[1][2]

-

Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[3][4]

-

Sodium Nitrite (for NO standard curve)

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit[7][8]

-

Reagents for Western Blotting (lysis buffer, protease/phosphatase inhibitors, protein assay kit, SDS-PAGE gels, transfer membranes, blocking buffer, primary and secondary antibodies).

-

Experimental Workflow

The following diagram outlines the general workflow for testing the compound.

Caption: Experimental workflow for in-vitro characterization.

Detailed Experimental Protocols

Compound Preparation

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Vortex or sonicate until fully dissolved.

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

On the day of the experiment, prepare serial dilutions from the stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Note: The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same percentage of DMSO) must be included in all experiments.

Cell Culture and Maintenance

-

Culture RAW 264.7 or HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture cells every 2-3 days when they reach 80-90% confluency to maintain exponential growth.

Protocol 1: Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

-

Cell Seeding: Seed cells (e.g., HeLa or RAW 264.7) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium.[2] Incubate for 24 hours.

-

Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9][10]

-

Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[2] Shake the plate on an orbital shaker for 15 minutes.[1]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Anti-Inflammatory Activity

This assay quantifies nitrite, a stable breakdown product of NO, in the cell culture supernatant of LPS-stimulated macrophages.[3][12]

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells for 2 hours with non-toxic concentrations of the test compound (determined from the MTT assay).

-

Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.[3]

-

Supernatant Collection: Collect 100 µL of supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess Reagent.[3]

-

Incubation & Reading: Incubate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.[3]

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

This protocol measures the secretion of key inflammatory cytokines like TNF-α and IL-6.

-

Cell Seeding and Treatment: Follow steps 1-3 from the Nitric Oxide Production Assay (Protocol 4.4.1) using a 24-well plate format.

-

Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris. Store at -80°C until analysis.

-

ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the commercial kit.[5][6] This typically involves coating a plate with a capture antibody, adding the supernatant samples, adding a detection antibody, and then a substrate to produce a colorimetric signal.[13]

-

Data Analysis: Quantify the cytokine concentrations based on the standard curve provided in the kit.

Protocol 3: Mechanism of Action Studies

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8][14]

-

Cell Seeding and Treatment: Seed cells in a 6-well plate. Treat with the test compound at its approximate IC₅₀ concentration (and 0.5x, 2x IC₅₀) for 24 hours.

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[14]

-

Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[7]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.[7]

-

Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately using a flow cytometer.

-

Viable cells: Annexin V(-) / PI(-)

-

Early apoptotic cells: Annexin V(+) / PI(-)

-

Late apoptotic/necrotic cells: Annexin V(+) / PI(+)

-

This technique is used to detect changes in the expression and phosphorylation (activation) of key proteins in inflammatory signaling pathways, such as NF-κB and MAPKs.[15][16]

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test compound for 2 hours, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-60 minutes).

-

Cell Lysis: Wash cells with cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.

-